molecular formula C6H6N4O B1418179 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol CAS No. 89418-10-0

7-Aminopyrazolo[1,5-a]pyrimidin-5-ol

Cat. No.: B1418179
CAS No.: 89418-10-0
M. Wt: 150.14 g/mol
InChI Key: QSGSNGVHVWEZRN-UHFFFAOYSA-N
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Description

7-Aminopyrazolo[1,5-a]pyrimidin-5-ol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol typically involves the reaction of appropriate aminoazoles with (ethoxymethylidene)malononitrile in the presence of pyridine under reflux conditions . The reaction is carried out at temperatures around 70°C for several hours, depending on the specific aminoazole used .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Aminopyrazolo[1,5-a]pyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amino derivatives, and various substituted pyrazolo[1,5-a]pyrimidines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Aminopyrazolo[1,5-a]pyrimidin-5-ol is unique due to its dual role as a CDK inhibitor and a Cyclin K degrader, which confers additional cellular potency and selectivity . This dual mechanism makes it a promising candidate for therapeutic applications in various proliferative and degenerative disorders.

Properties

IUPAC Name

7-amino-4H-pyrazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-4-3-6(11)9-5-1-2-8-10(4)5/h1-3H,7H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGSNGVHVWEZRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2NC(=O)C=C(N2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569529
Record name 7-Aminopyrazolo[1,5-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89418-10-0
Record name 7-Aminopyrazolo[1,5-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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